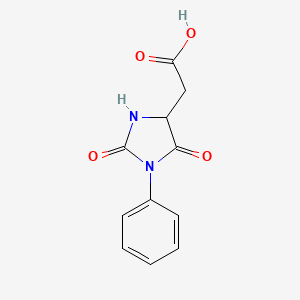

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is a derivative of imidazolidinone, which is a class of heterocyclic organic compounds. These compounds are characterized by a five-membered ring containing two nitrogen atoms at nonadjacent positions and are known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, derivatives of imidazolidin-4-one, such as those synthesized in paper , share structural similarities and can provide insight into the chemical behavior and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of imidazolidinone derivatives can be achieved through cyclization reactions involving guanidines and reactive esters or anhydrides. For instance, derivatives of 2-iminoimidazolidin-4-one were synthesized by cyclization of 2-aryl-1-(4,6-dimethylpyrimidin-2-yl)guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride . This method demonstrates the versatility of cyclization reactions in generating a variety of imidazolidinone derivatives, which could be applied to the synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives is crucial for their biological activity and interaction with other molecules. X-ray crystallography is a common technique used to determine the stereochemical structure of such compounds unambiguously, as demonstrated in the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . Although the compound is not directly analyzed in the provided papers, similar analytical techniques could be employed to elucidate its molecular structure.

Chemical Reactions Analysis

Imidazolidinone derivatives can participate in various chemical reactions due to their reactive functional groups. The bifunctional nature of imidazol-1-yl-acetic acid, for example, allows it to act as an organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions . This illustrates the potential of imidazolidinone derivatives, including (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, to serve as catalysts or reactants in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing substituents on the phenyl ring can enhance the antibacterial activity of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives . Although the specific physical and chemical properties of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid are not detailed in the provided papers, similar structure-activity relationships could be inferred for this compound. Additionally, the solubility and recyclability of imidazol-1-yl-acetic acid as a catalyst suggest that (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid may also possess favorable solubility properties that could facilitate its use in various chemical processes.

Applications De Recherche Scientifique

Synthesis and Derivative Applications

A study by Youssef et al. (2015) discussed the synthesis of various biologically active compounds, including imidazoles, thiazoles, benzoxazines, and quinazolines, incorporating the thiazolidindione nucleus. This research indicates the versatility of compounds related to (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid in creating diverse biologically active derivatives (Youssef, El-ziaty, Abou-Elmagd, & Ramadan, 2015).

Anticancer Activity

Kaminskyy, Zimenkovsky, and Lesyk (2009) synthesized and evaluated the anticancer activity of certain derivatives, showcasing the potential of these compounds in cancer research. Their study specifically identified a derivative exhibiting high selectivity against various leukemia cell lines (Kaminskyy, Zimenkovsky, & Lesyk, 2009).

Antibacterial Activity

Trotsko et al. (2018) synthesized new derivatives that exhibited significant antibacterial activity, particularly against Gram-positive bacterial strains. This suggests the compound's utility in developing new antibacterial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).

Chemical Synthesis and Structural Analysis

Shestakov, Sidorenko, and Shikhaliev (2007) conducted a study on the synthesis of 2-iminoimidazolidin-4-one derivatives, providing insights into the chemical properties and potential applications of such compounds in various fields of chemistry (Shestakov, Sidorenko, & Shikhaliev, 2007).

Fluorescence and Sensor Development

Rui-j (2013) synthesized a compound that showed selective fluorescent quenching effects for Co2+, indicating potential applications in the development of chemical sensors (Rui-j, 2013).

Propriétés

IUPAC Name |

2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITSTEXIMAEZDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978559 |

Source

|

| Record name | (2-Hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid | |

CAS RN |

62848-47-9 |

Source

|

| Record name | 4-Imidazolidineacetic acid, 2,5-dioxo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062848479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

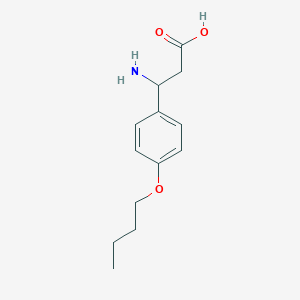

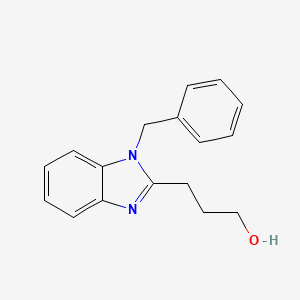

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

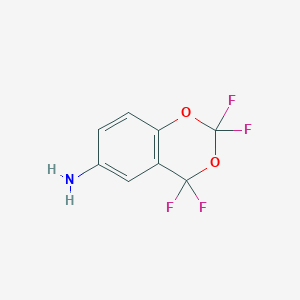

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)